N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
Overview
Description
N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide is an organic compound with the chemical formula C10H10F3NO2. It is a colorless crystalline solid with a molecular weight of 233.19 g/mol . This compound is known for its unique trifluoromethyl group, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide can be synthesized through a multi-step process. One common method involves the reaction of benzamide with trifluoroacetic acid to form an acid chloride intermediate. This intermediate is then reacted with a suitable amine compound under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylbenzamide: Similar structure but lacks the trifluoromethyl group.
N,N-Dimethyl-3-(trifluoromethyl)benzamide: Similar but with different substituents on the amide nitrogen.
Uniqueness
N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications .
Biological Activity
N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula is , with a molecular weight of approximately 235.19 g/mol. The presence of the methoxy and trifluoromethyl groups contributes to its chemical reactivity and interaction with biological targets.
The mechanism of action for this compound primarily involves enzyme inhibition and receptor binding . The trifluoromethyl group is known to enhance binding affinity and selectivity towards specific molecular targets, which can lead to potent biological effects. This property makes the compound particularly valuable in drug design and development.
Biological Activity
Research has indicated several potential biological activities for this compound:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which can be crucial in therapeutic applications.
- Antiparasitic Activity : A study explored the compound's activity against Plasmodium falciparum, the causative agent of malaria. It was found that modifications to the benzamide scaffold could enhance potency while reducing human kinase activity, indicating a potential for selective targeting in antimalarial therapies .
- Anticancer Potential : In vitro studies have shown that related compounds exhibit significant antiproliferative effects against various cancer cell lines, suggesting that this compound may also have anticancer properties .
Case Study 1: Antimalarial Activity
In a screening assay for antimalarial activity, compounds derived from the benzamide scaffold demonstrated varying degrees of potency against P. falciparum. One derivative exhibited an EC50 value of 200 nM against the chloroquine-sensitive strain 3D7. Further optimization led to compounds with improved solubility and metabolic stability, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: Anticancer Activity
A recent investigation into quinolone-based diarylamides revealed that similar benzamide derivatives showed promising results in inhibiting cancer cell proliferation across multiple types, including melanoma and breast cancer. The study emphasized the need for further exploration into the structural characteristics that confer enhanced selectivity against cancer cells while minimizing toxicity to normal cells .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-Methoxy-N-methylbenzamide | Lacks trifluoromethyl group | Moderate enzyme inhibition |
N,N-Dimethyl-3-(trifluoromethyl)benzamide | Different substituents on amide nitrogen | Similar enzyme inhibition profile |
2-Chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide | Contains chloro group | Enhanced lipophilicity and receptor binding potential |
The unique trifluoromethyl group present in this compound distinguishes it from other similar compounds, contributing to its enhanced stability and reactivity.
Properties
IUPAC Name |
N-methoxy-N-methyl-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-14(16-2)9(15)7-4-3-5-8(6-7)10(11,12)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXXRRIUUCZPEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555390 | |
Record name | N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116332-62-8 | |
Record name | N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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